PI-103 Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

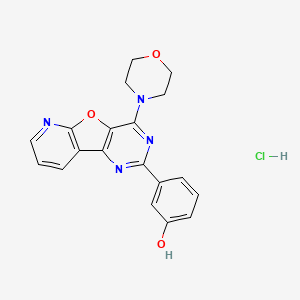

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3.ClH/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23;/h1-6,11,24H,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQMYBFFYPTMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587490 | |

| Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371935-79-4 | |

| Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of PI-103 Hydrochloride in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-103 hydrochloride is a potent, cell-permeable, synthetic small molecule inhibitor that has garnered significant interest in cancer research due to its multi-targeted inhibitory action. It was one of the first compounds developed to dually target the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key nodes in a signaling pathway frequently dysregulated in a wide array of human cancers.[1][2] This guide provides an in-depth overview of the mechanism of action of PI-103 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism of Action: Dual Inhibition of PI3K and mTOR Signaling

PI-103 exerts its anti-cancer effects by concurrently inhibiting multiple key kinases within the PI3K/AKT/mTOR signaling cascade. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common driver of tumorigenesis and therapeutic resistance.

Primary Molecular Targets

PI-103 is a potent inhibitor of Class IA PI3Ks, mTOR Complex 1 (mTORC1), mTOR Complex 2 (mTORC2), and the DNA-dependent protein kinase (DNA-PK).[1]

-

Phosphoinositide 3-Kinases (PI3Ks): PI-103 exhibits potent inhibitory activity against the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). These enzymes are responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.

-

Mammalian Target of Rapamycin (mTOR): PI-103 inhibits both mTORC1 and mTORC2.

-

mTORC1 is a key regulator of protein synthesis and cell growth, primarily through the phosphorylation of its downstream targets, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2 is involved in cell survival and cytoskeletal organization, and importantly, it is responsible for the full activation of Akt through phosphorylation at serine 473.

-

-

DNA-Dependent Protein Kinase (DNA-PK): PI-103 is also a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.

The following diagram illustrates the central role of PI-103 in inhibiting the PI3K/mTOR signaling pathway.

Cellular Consequences of PI-103 Inhibition

The multi-targeted inhibition by PI-103 leads to several downstream cellular effects that contribute to its anti-cancer activity:

-

Inhibition of Cell Proliferation and Growth: By blocking mTORC1, PI-103 suppresses the phosphorylation of S6K and 4E-BP1, leading to a global reduction in protein synthesis and cell growth.

-

Induction of Cell Cycle Arrest: PI-103 has been shown to induce a G1 phase cell cycle arrest in various cancer cell lines.[2][3] This is often associated with the downregulation of cyclins, such as cyclin D1, and the upregulation of cell cycle inhibitors like p21 and p27.[3]

-

Induction of Apoptosis: In some cancer cell types, particularly those with a high dependence on the PI3K/Akt pathway for survival, PI-103 can induce apoptosis.[2] However, in other cell lines, it is primarily cytostatic.[1]

-

Induction of Autophagy: Inhibition of mTORC1, a negative regulator of autophagy, by PI-103 can lead to the induction of autophagy.[1]

-

Inhibition of DNA Repair: By targeting DNA-PK, PI-103 can impair the repair of DNA double-strand breaks, potentially sensitizing cancer cells to DNA-damaging agents.

Quantitative Data: Inhibitory Potency of PI-103

The potency of PI-103 has been quantified against its primary kinase targets and in various cancer cell lines.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) values of PI-103 against its key kinase targets are summarized in the table below.

| Target | IC50 (nM) |

| p110α | 8[1] |

| p110β | 88[1] |

| p110δ | 48[1] |

| p110γ | 150[1] |

| mTORC1 | 20[1] |

| mTORC2 | 83[1] |

| DNA-PK | 2[1] |

Anti-proliferative Activity in Cancer Cell Lines

The growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values of PI-103 have been determined in a variety of cancer cell lines. The table below provides a summary of these findings.

| Cell Line | Cancer Type | GI50 / IC50 (µM) |

| U87MG | Glioblastoma | 0.6[4] |

| U118MG | Glioblastoma | 0.06[4] |

| U138MG | Glioblastoma | 1.0[4] |

| A549 | Non-Small Cell Lung Cancer | >10 (GI50)[5] |

| H460 | Non-Small Cell Lung Cancer | ~0.5 (for ~60% inhibition) |

| HCT116 | Colon Carcinoma | ~0.4 (GI50)[5] |

| PC3 | Prostate Cancer | ~0.2 (GI50)[5] |

| MDA-MB-468 | Breast Cancer | ~0.3 (GI50)[5] |

| A2780 | Ovarian Cancer | ~0.2 (GI50)[5] |

| IGROV-1 | Ovarian Cancer | ~0.3 (GI50)[5] |

| Detroit 562 | Pharynx Carcinoma | ~0.2 (GI50)[5] |

| MDA-MB-435 | Melanoma | ~0.4 (GI50)[5] |

| MOLM14 | Acute Myeloid Leukemia | <1 (for proliferation inhibition)[6] |

| OCI-AML3 | Acute Myeloid Leukemia | <1 (for proliferation inhibition)[6] |

| MV4-11 | Acute Myeloid Leukemia | <1 (for proliferation inhibition)[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the mechanism of action of PI-103.

Cell Proliferation Assessment using Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.[7]

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid solution

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of PI-103 and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired exposure time (typically 48-72 hours).

-

Gently add cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the optical density (OD) at approximately 515 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI50 value.

Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein, following treatment with PI-103.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser240/244), anti-total S6, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere. Treat with PI-103 at various concentrations and time points.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For phosphorylated proteins, it is crucial to also probe a parallel blot or strip and re-probe the same blot for the corresponding total protein to assess the specific inhibition of phosphorylation.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with PI-103.[8][9][10]

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695), ice-cold

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Culture cells and treat them with PI-103 or a vehicle control for the desired duration.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

-

The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound is a powerful research tool for investigating the roles of the PI3K/mTOR and DNA-PK signaling pathways in cancer. Its ability to simultaneously inhibit these key pathways provides a potent mechanism for suppressing cancer cell proliferation, inducing cell cycle arrest, and in some contexts, promoting apoptosis. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting these critical signaling nodes in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

PI-103: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). This document includes detailed chemical and physical properties, its mechanism of action, and methodologies for key experimental procedures.

Chemical Structure and Properties

PI-103, with the IUPAC name 3-(4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol, is a synthetic, cell-permeable pyridinylfuranopyrimidine compound.[1] It is also known by synonyms such as PIK-103.[2]

Table 1: Chemical and Physical Properties of PI-103

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₆N₄O₃ | [1][3] |

| Molecular Weight | 348.36 g/mol | [1][3][4] |

| IUPAC Name | 3-(4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol | [1] |

| CAS Number | 371935-74-9 | [1] |

| SMILES String | O=C1C=C(C2=NC(N3CCOCC3)=C3OC4=C(C=CC=N4)C3=N2)C=C1 | [1][5] |

| Appearance | White to off-white or light green solid | [1][5] |

| Solubility | DMSO: ≥ 5 mg/mL, DMF: ~10 mg/ml | [1][6][7] |

| Storage Temperature | -20°C | [1] |

Pharmacological Properties

PI-103 is a multi-targeted inhibitor, primarily acting as a dual inhibitor of Class I PI3Ks and mTOR.[4][8] It functions as an ATP-competitive inhibitor.[1][8]

Table 2: In Vitro Inhibitory Activity of PI-103

| Target | IC₅₀ (nM) | Reference(s) |

| PI3Kα (p110α) | 2 - 8 | [4][7][8] |

| PI3Kβ (p110β) | 3 - 88 | [4][7][8] |

| PI3Kδ (p110δ) | 3 - 48 | [4][7][8] |

| PI3Kγ (p110γ) | 15 - 150 | [4][7][8] |

| mTORC1 | 20 - 30 | [4][9] |

| mTORC2 | 83 | [9] |

| DNA-PK | 2 - 23 | [4][7][8] |

Signaling Pathway

PI-103 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade in regulating cell growth, proliferation, survival, and metabolism.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by PI-103.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PI-103.

In Vitro Kinase Assay

This protocol is adapted from standard thin-layer chromatography (TLC) assays for lipid kinase activity.

1. Reaction Mixture Preparation:

-

Prepare a reaction buffer containing 25 mM HEPES (pH 7.4) and 10 mM MgCl₂.

-

Resuspend phosphatidylinositol (PI) substrate to a final concentration of 100 µg/mL in the reaction buffer and sonicate briefly.

-

Prepare serial dilutions of PI-103 in 2% DMSO.

2. Kinase Reaction:

-

In a microcentrifuge tube, combine the recombinant kinase enzyme, the desired concentration of PI-103 or vehicle (2% DMSO), and the PI substrate in the reaction buffer.

-

Initiate the reaction by adding ATP containing 10 µCi of γ-³²P-ATP.

-

Incubate the reaction mixture at room temperature for 20 minutes.

3. Reaction Termination and Lipid Extraction:

-

Terminate the reaction by adding 105 µL of 1 N HCl, followed by 160 µL of a 1:1 mixture of chloroform (B151607) and methanol.

-

Vortex the mixture to ensure thorough mixing and then centrifuge briefly to separate the phases.

-

Carefully transfer the lower organic phase to a new tube.

4. TLC Analysis:

-

Spot the extracted lipid onto a silica (B1680970) TLC plate.

-

Develop the TLC plate in a chamber containing a 65:35 solution of n-propanol:1 M acetic acid for 3-4 hours.

-

Dry the TLC plate and expose it to a phosphorimager screen.

-

Quantify the radioactive spots to determine the kinase activity.

5. IC₅₀ Determination:

-

Measure kinase activity at various concentrations of PI-103.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cell Proliferation Assay (CCK8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK8) to assess the effect of PI-103 on cell proliferation.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Incubate the plate for 24 hours to allow for cell attachment.

2. Treatment:

-

Replace the culture medium with fresh medium containing various concentrations of PI-103 (e.g., 0.022 to 1.4 mg/L). Include a vehicle-treated control.

-

Incubate the cells for 24, 48, or 72 hours.

3. CCK8 Addition and Incubation:

-

Add 20 µL of CCK8 solution to each well.

-

Incubate the plate for 2 hours at 37°C.

4. Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

-

Express the absorbance values as a percentage of the untreated control to determine the inhibition rate.

-

The inhibition rate (%) = [1 - (Absorbance of treated group / Absorbance of control group)] x 100.

Western Blot Analysis

This protocol describes the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following PI-103 treatment.

1. Cell Lysis:

-

Treat cells with the desired concentrations of PI-103 for the specified time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total Akt, S6, and other relevant pathway proteins overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using an appropriate imaging system.

-

Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing phosphoprotein levels to the corresponding total protein levels.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro and in vivo efficacy of PI-103.

Caption: A typical experimental workflow for PI-103 evaluation.

In Vivo Studies

In preclinical models, PI-103 has demonstrated significant anti-tumor activity.[4] In glioma xenograft models, treatment with PI-103 led to a decrease in average tumor size.[4] Analysis of treated tumors showed reduced levels of phosphorylated Akt and S6, confirming the in vivo inhibition of the PI3K/mTOR pathway.[4]

Note: While PI-103 has shown promise in preclinical studies, it has faced challenges in clinical trials due to toxicity and poor bioavailability.[7]

This technical guide provides a solid foundation for researchers working with PI-103. For specific applications, further optimization of the described protocols may be necessary. Always refer to the relevant safety data sheets and institutional guidelines when handling chemical reagents.

References

- 1. eurodiagnostico.com [eurodiagnostico.com]

- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways | Anticancer Research [ar.iiarjournals.org]

PI-103: A Technical Guide to a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI-103 is a potent, cell-permeable, ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). As a dual inhibitor, it has served as a critical research tool for dissecting the complexities of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases. This technical guide provides an in-depth overview of PI-103, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its use in key experimental assays. While its clinical development was halted due to unfavorable pharmacokinetics and toxicity, PI-103 remains a valuable agent for preclinical research.

Introduction

The PI3K/AKT/mTOR signaling network is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PI-103, a member of the pyridofuropyrimidine class of compounds, emerged as a potent inhibitor of both PI3K and mTOR, offering a unique tool to simultaneously block two key nodes in this critical pathway. This guide summarizes the key technical aspects of PI-103 to facilitate its effective use in a research setting.

Mechanism of Action

PI-103 exerts its inhibitory effects by competing with ATP for the binding site in the catalytic domain of its target kinases. It demonstrates potent inhibition against all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes, mTORC1 and mTORC2. Notably, it also exhibits strong inhibitory activity against DNA-dependent protein kinase (DNA-PK), another member of the PI3K-related kinase (PIKK) family.[1][2]

The dual inhibition of PI3K and mTOR by PI-103 offers a more comprehensive blockade of the pathway compared to inhibitors targeting a single kinase. Inhibition of PI3K prevents the phosphorylation of AKT, a key downstream effector. Concurrently, inhibition of mTORC1 and mTORC2 disrupts the regulation of protein synthesis, cell growth, and survival signals.

Figure 1: PI3K/AKT/mTOR Signaling Pathway and PI-103 Inhibition.

Quantitative Data

The inhibitory potency of PI-103 against various kinases is summarized in the following tables. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: In Vitro Kinase Inhibitory Activity of PI-103

| Target | IC50 (nM) |

| DNA-PK | 2 |

| p110α (PI3K) | 8 |

| p110β (PI3K) | 88 |

| p110δ (PI3K) | 48 |

| p110γ (PI3K) | 150 |

| mTORC1 | 20 |

| mTORC2 | 83 |

Data compiled from multiple sources.[1][2]

Table 2: Cellular Antiproliferative Activity of PI-103

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| U87MG | Glioblastoma | ~0.5 | LDH |

| A549 | Lung Cancer | 0.18 - 4 | Coulter Counter / MTT |

| Caco-2 | Colorectal Cancer | 0.8 - 0.9 | Hoechst Staining |

| CWR22R | Prostate Cancer | 0.1 | Coulter Counter |

Data compiled from multiple sources.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of PI-103 in research. Below are representative protocols for key experiments.

PI3K/mTOR Kinase Assay (In Vitro)

This protocol outlines a general procedure for assessing the inhibitory activity of PI-103 against PI3K and mTOR kinases.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 100 µM Na₃VO₄).

-

Enzyme: Dilute recombinant PI3K or mTOR enzyme to the desired concentration in kinase buffer.

-

Substrate: Prepare the appropriate substrate (e.g., PIP₂ for PI3K, inactive S6K for mTOR) in kinase buffer.

-

ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km value for the specific kinase.

-

PI-103: Prepare a serial dilution of PI-103 in DMSO, then further dilute in kinase buffer.

-

-

Assay Procedure:

-

Add PI-103 dilutions or vehicle (DMSO) to a 96-well or 384-well plate.

-

Add the diluted enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

The product formation can be quantified using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each PI-103 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the PI-103 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to determine the effect of PI-103 on cancer cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of PI-103 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of PI-103 or vehicle (DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the PI-103 concentration to determine the IC50 value.

-

Western Blot Analysis

This protocol details the steps to analyze the phosphorylation status of key proteins in the PI3K/mTOR pathway following PI-103 treatment.

-

Cell Treatment and Lysis:

-

Treat cells with PI-103 at the desired concentrations and time points.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-S6K, S6K, p-4E-BP1, 4E-BP1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Figure 2: Typical Experimental Workflow for PI-103 Evaluation.

In Vivo Studies

In preclinical animal models, PI-103 has demonstrated the ability to inhibit tumor growth.[4] However, its in vivo application is hampered by poor solubility and extensive metabolism.[5] Despite these limitations, it has been used in xenograft models, typically administered via intraperitoneal (i.p.) injection.[4]

Figure 3: Logical Flow of an In Vivo Xenograft Study with PI-103.

Challenges and Limitations

Despite its potency as a research tool, PI-103 has significant limitations that have prevented its clinical translation.

-

Poor Pharmacokinetics: PI-103 exhibits low oral bioavailability and is subject to rapid in vivo metabolism, primarily through glucuronidation.[5]

-

Toxicity: Off-target effects and broad-spectrum inhibition can lead to toxicity in vivo.[1]

-

Immunosuppressive Effects: In some contexts, PI-103 has been shown to induce immunosuppression, which can paradoxically promote tumor growth in immunocompetent models.[6]

These challenges have spurred the development of next-generation PI3K and mTOR inhibitors with improved pharmacological properties.

Conclusion

PI-103 remains a cornerstone tool for researchers investigating the PI3K/AKT/mTOR signaling pathway. Its ability to dually inhibit PI3K and mTOR provides a powerful means to probe the functional consequences of blocking this critical cellular cascade. While its clinical utility is limited, a thorough understanding of its biochemical properties, cellular effects, and the appropriate experimental methodologies, as outlined in this guide, will continue to facilitate its valuable application in preclinical cancer research and drug discovery. The insights gained from studies with PI-103 have been instrumental in guiding the development of more clinically viable inhibitors that are now undergoing clinical evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eurodiagnostico.com [eurodiagnostico.com]

- 4. selleckchem.com [selleckchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

PI-103 Hydrochloride: A Technical Guide to Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target protein binding affinity of PI-103 hydrochloride, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Data: Target Binding Affinity of PI-103

This compound exhibits potent inhibitory activity against Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2). It also demonstrates significant activity against DNA-dependent protein kinase (DNA-PK). The following table summarizes the half-maximal inhibitory concentration (IC50) values of PI-103 against various protein kinases, compiled from multiple independent studies.

| Target Protein | Isoform/Complex | IC50 (nM) |

| PI3K | p110α | 2, 8 |

| p110β | 3, 88 | |

| p110δ | 3, 48 | |

| p110γ | 15, 150 | |

| mTOR | mTORC1 | 20, 30 |

| mTORC2 | 83 | |

| DNA-PK | 2, 23 | |

| Other Kinases | ATM | 920 |

| ATR | 850 | |

| PI3KC2α | ~1000 | |

| PI3KC2β | 26 | |

| hsVPS34 | 2300 |

Note: IC50 values can vary between different experimental setups and assay conditions.

Signaling Pathway and Mechanism of Action

PI-103 exerts its biological effects by competitively inhibiting the ATP-binding site of PI3K and mTOR kinases.[1] This dual inhibition effectively blocks the PI3K/AKT/mTOR signaling cascade, a critical pathway that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition by PI-103.

Experimental Protocols

The determination of IC50 values for PI-103 is typically performed using in vitro kinase assays. Below are detailed methodologies for assays commonly used to assess the inhibitory activity against PI3K and mTOR.

PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

PI3K enzyme (e.g., p110α/p85α)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

This compound (serially diluted)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

-

384-well plates

Procedure:

-

Compound Plating: Add 0.5 µL of serially diluted PI-103 or vehicle (DMSO) to the wells of a 384-well plate.

-

Enzyme/Substrate Addition: Prepare an enzyme/lipid substrate mixture in the assay buffer. Add 4 µL of this mixture to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 0.5 µL of ATP solution to each well to start the kinase reaction.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

mTOR Inhibition Assay (LanthaScreen™ TR-FRET Kinase Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by mTOR.

Materials:

-

mTOR kinase

-

Fluorescein-labeled substrate

-

Terbium-labeled phosphospecific antibody

-

ATP

-

This compound (serially diluted)

-

TR-FRET Dilution Buffer

-

Kinase Quench Buffer (EDTA)

-

384-well plates

Procedure:

-

Reagent Preparation: Prepare 2X serial dilutions of PI-103 in the appropriate buffer. Prepare a 2X substrate/2X ATP mixture.

-

Compound and Kinase Addition: Add 5 µL of the diluted PI-103 and 5 µL of the mTOR kinase solution to the wells of a 384-well plate.

-

Pre-incubation: Incubate for 15-30 minutes at room temperature.

-

Reaction Initiation: Add 10 µL of the 2X substrate/2X ATP mixture to each well.

-

Kinase Reaction: Cover the plate and incubate for 1 hour at room temperature.

-

Reaction Termination and Detection: Add 10 µL of a 2X EDTA/2X Terbium-labeled antibody mixture to each well. The EDTA stops the kinase reaction.

-

Incubation: Cover the plate and incubate for at least 30 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 495 nm for Terbium and 520 nm for Fluorescein).

-

Data Analysis: Calculate the TR-FRET emission ratio (acceptor/donor). The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 of a kinase inhibitor like PI-103 involves a series of systematic steps from initial compound preparation to final data analysis.

References

The Dual Role of PI-103 in Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI-103, a potent small molecule inhibitor, has garnered significant attention in cellular biology and oncology for its dual specificity against Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). These two kinases are pivotal components of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Autophagy, a cellular self-degradation process, is intricately linked to this pathway and plays a complex, often paradoxical, role in cancer progression and treatment response. This technical guide provides an in-depth exploration of the multifaceted role of PI-103 in the induction and modulation of autophagy, offering a comprehensive resource for researchers in the field.

Introduction: The PI3K/Akt/mTOR Pathway and Autophagy

The PI3K/Akt/mTOR signaling cascade is a central node in cellular regulation. Class I PI3Ks, upon activation by growth factors, phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates and activates a plethora of downstream targets, including mTOR. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate a wide array of cellular processes.

Autophagy is a catabolic process involving the sequestration of cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed material. This process is essential for cellular homeostasis, clearing damaged organelles and protein aggregates, and providing a source of nutrients during starvation. The PI3K/Akt/mTOR pathway is a key negative regulator of autophagy.[1] Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex (ULK1, Atg13, FIP200), a critical initiator of autophagosome formation.[2]

PI-103: A Dual Inhibitor of PI3K and mTOR

PI-103 is a synthetic, cell-permeable pyridofuropyrimidine compound that acts as a potent and selective inhibitor of both Class IA PI3Ks and mTOR.[3][4] Its dual inhibitory action provides a more complete blockade of the PI3K/Akt/mTOR pathway compared to single-target inhibitors.

Mechanism of Action

PI-103 competitively inhibits the ATP-binding sites of PI3K and mTOR kinases, thereby preventing the phosphorylation of their respective substrates.[4] By inhibiting Class I PI3Ks, PI-103 blocks the production of PIP3, leading to reduced Akt activation. Simultaneously, it directly inhibits both mTORC1 and mTORC2, further suppressing downstream signaling.[5]

Potency and Selectivity

Quantitative data on the inhibitory activity of PI-103 against various kinases are summarized in the table below.

| Target | IC50 (nM) |

| p110α (PI3Kα) | 8 |

| p110β (PI3Kβ) | 88 |

| p110δ (PI3Kδ) | 48 |

| p110γ (PI3Kγ) | 150 |

| mTORC1 | 20 |

| mTORC2 | 83 |

| DNA-PK | 2 |

Table 1: Inhibitory concentrations (IC50) of PI-103 against PI3K isoforms, mTOR complexes, and DNA-PK. Data compiled from MedchemExpress.[5]

The Controversial Role of PI-103 in Autophagy Induction

The effect of PI-103 on autophagy is complex and has been a subject of debate in the scientific community. While its inhibitory action on the PI3K/Akt/mTOR pathway would logically lead to the induction of autophagy, experimental evidence reveals a more nuanced reality.

PI-103 as an Inducer of Autophagosome Formation

Several studies have reported that PI-103 treatment leads to an increase in the number of autophagosomes.[6] This is primarily attributed to the inhibition of mTORC1, which relieves the suppression of the ULK1 complex and initiates the formation of the phagophore, the precursor to the autophagosome. This induction is often visualized by an increase in the punctate staining of microtubule-associated protein 1A/1B-light chain 3 (LC3), a marker for autophagosome membranes, and an increase in the lipidated form, LC3-II, detected by Western blotting.[6][7] In some cancer cell lines, this induction of autophagy by PI-103 has been characterized as a pro-survival mechanism.[1]

PI-103 as an Inhibitor of Autophagic Flux

Conversely, a growing body of evidence suggests that while PI-103 initiates autophagosome formation, it simultaneously impairs a later stage of the autophagic process known as autophagic flux.[6][8] Autophagic flux represents the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.

The impairment of autophagic flux by PI-103 is thought to be due to its inhibitory effect on Class III PI3K (Vps34).[6][8] Vps34 is a crucial component of the Beclin-1 complex, which generates phosphatidylinositol 3-phosphate (PI(3)P) on the surface of autophagosomes.[2][9] This PI(3)P is essential for the recruitment of proteins required for the fusion of autophagosomes with lysosomes. By inhibiting Vps34, PI-103 blocks this fusion event, leading to an accumulation of immature autophagosomes.[6][10]

This blockade of autophagic flux is supported by several key observations:

-

Accumulation of p62/SQSTM1: p62 is a cargo receptor that is itself degraded during autophagy. An increase in p62 levels upon PI-103 treatment, despite an increase in LC3-II, suggests a block in the final degradation step.[6]

-

Lack of enhanced LC3-II degradation with lysosomal inhibitors: When cells are co-treated with PI-103 and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), there is no significant further increase in LC3-II levels compared to PI-103 treatment alone.[6] This indicates that PI-103 has already inhibited the degradation of LC3-II.

Experimental Protocols for Studying PI-103 and Autophagy

Cell Culture and PI-103 Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, Panc-1, or other cancer cell lines) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 50-70%).

-

PI-103 Preparation: Prepare a stock solution of PI-103 (e.g., 10 mM in DMSO) and store at -20°C. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).[11] A vehicle control (DMSO) should always be included.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing PI-103 or the vehicle control. Incubate the cells for the desired time period (e.g., 3, 6, 12, 24 hours).

Western Blot Analysis of Autophagy Markers

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein levels of LC3-II/LC3-I and p62.

Fluorescence Microscopy of GFP-LC3 Puncta

-

Cell Transfection: Transfect cells with a plasmid expressing GFP-LC3 using a suitable transfection reagent.

-

Treatment: After 24-48 hours, treat the cells with PI-103 as described above.

-

Fixation and Imaging: Fix the cells with 4% paraformaldehyde, and mount them on glass slides with a mounting medium containing DAPI to stain the nuclei.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The number of GFP-LC3 puncta per cell can be quantified using image analysis software. An increase in the number of puncta indicates an accumulation of autophagosomes.[12]

Autophagic Flux Assay with Lysosomal Inhibitors

-

Experimental Setup: Treat cells with PI-103 in the presence or absence of a lysosomal inhibitor such as Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 25 µM) for the desired time.[6]

-

Analysis: Analyze the levels of LC3-II and p62 by Western blotting as described above.

-

Interpretation: If PI-103 induces autophagy, co-treatment with a lysosomal inhibitor should lead to a significant further increase in LC3-II levels compared to PI-103 alone. If PI-103 blocks autophagic flux, there will be little to no further increase in LC3-II levels.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: PI-103 inhibits the PI3K/mTOR pathway, impacting autophagy.

Caption: Workflow to assess PI-103's effect on autophagic flux.

Conclusion and Future Directions

PI-103 is a powerful research tool for dissecting the intricate relationship between the PI3K/Akt/mTOR pathway and autophagy. While it clearly initiates autophagosome formation through mTORC1 inhibition, its concomitant inhibition of autophagic flux, likely via Vps34, complicates its role. This dual action underscores the complexity of targeting signaling pathways that regulate multiple cellular processes.

For researchers and drug development professionals, it is crucial to consider this biphasic effect of PI-103. The accumulation of non-degradative autophagosomes may have distinct cellular consequences compared to a fully functional autophagic response. Future research should focus on elucidating the precise molecular mechanisms by which PI-103 and other dual PI3K/mTOR inhibitors modulate the later stages of autophagy. Furthermore, exploring the therapeutic potential of combining PI-103 with agents that can overcome the block in autophagic flux may represent a promising strategy in cancer therapy. Understanding the context-dependent outcomes of PI-103-mediated autophagy modulation in different cancer types will be paramount for its successful clinical translation.

References

- 1. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagy - Wikipedia [en.wikipedia.org]

- 3. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dual PI-3 kinase/mTOR inhibition impairs autophagy flux and induces cell death independent of apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioradiations.com [bioradiations.com]

- 8. Dual PI-3 kinase/mTOR inhibition impairs autophagy flux and induces cell death independent of apoptosis and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beclin 1, an Essential Component and Master Regulator of PI3K-III in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

PI-103 Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of PI-103 Hydrochloride, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). This guide details its chemical properties, mechanism of action, and key experimental protocols, offering a valuable resource for studies in cancer research and cell signaling.

Core Compound Specifications

This compound is a synthetic, cell-permeable pyridinylfuranopyrimidine compound. It's crucial to distinguish between the free base and the hydrochloride salt, as they have distinct CAS numbers.

| Property | Value | Citation(s) |

| Product Name | This compound | [1][2][3][4] |

| CAS Number | 371935-79-4 (for Hydrochloride salt) | [1][3][4] |

| 371935-74-9 (for PI-103 free base) | [5] | |

| Molecular Formula | C₁₉H₁₇ClN₄O₃ | [1][4] |

| Molecular Weight | 384.82 g/mol | [1] |

| Solubility | Soluble to 20 mM in DMSO | [1] |

| Storage | Desiccate at +4°C | [1] |

Mechanism of Action: Dual Inhibition of PI3K and mTOR

PI-103 is a multi-targeted inhibitor, primarily acting on the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in various cancers.[6] It functions as an ATP-competitive inhibitor of Class IA PI3Ks and both mTORC1 and mTORC2 complexes.[6][7] This dual inhibition is significant because targeting only mTORC1 can lead to a feedback activation of PI3K/Akt signaling; PI-103's ability to inhibit both mitigates this effect.[6]

The compound exhibits potent inhibitory activity across several isoforms of the p110 catalytic subunit of PI3K, as well as mTOR.[8] PI-103 has also been shown to inhibit DNA-dependent protein kinase (DNA-PK).[8][9] The downstream effects of this inhibition include the suppression of phosphorylation of key signaling molecules like Akt, GSK3β, p70S6K, and S6 ribosomal protein, ultimately leading to cell cycle arrest, induction of apoptosis, and autophagy in various cancer cell lines.[6][9]

Figure 1. PI3K/Akt/mTOR signaling pathway with points of inhibition by PI-103.

Experimental Protocols

Cell Viability Assay

This protocol outlines a method to assess the effect of PI-103 on cell viability using a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay.[10][11]

1. Cell Culture and Treatment:

-

Seed cells (e.g., U87MG glioblastoma cells) in 12-well plates at a density that allows for exponential growth during the experiment.[10][11]

-

Culture cells in appropriate media and conditions until they reach the desired confluency.

-

Treat the cells with varying concentrations of PI-103 (a common concentration for significant effects is 0.5 µM) or a DMSO vehicle control.[10][11]

-

Include a positive control for maximum LDH release by treating a set of cells with 1% Triton X-100 for 30 minutes at 37°C.[11]

-

Incubate the plates for a specified duration, for example, 24 hours.[10][11]

2. LDH Activity Measurement:

-

Following incubation, collect the cell culture supernatant.

-

Quantify the LDH activity in the supernatant using a commercially available cytotoxicity detection kit, following the manufacturer's instructions. This typically involves a colorimetric reaction.[10][11]

3. Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell death for each treatment group using the following formula:

where the "Low Control" is the DMSO-treated cells and the "High Control" is the Triton-treated cells.[11]

Western Blot Analysis

This protocol details the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with PI-103.

1. Protein Extraction:

-

Culture and treat cells with PI-103 as described in the cell viability assay.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[12]

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[12][13]

-

Scrape the cells and collect the lysate in microcentrifuge tubes.[12]

-

Incubate the lysates on ice, followed by centrifugation to pellet cell debris.[12]

-

Collect the supernatant containing the total protein.[12]

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.[13]

-

Normalize the protein concentrations to ensure equal loading for each sample.[12]

3. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and heating.[12]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[12]

-

Separate the proteins by electrophoresis.[12]

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

4. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[13]

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6). Dilute the antibodies according to the manufacturer's recommendations. This is often done overnight at 4°C.[15]

-

Wash the membrane multiple times with TBST to remove unbound primary antibodies.[15]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[15]

-

Wash the membrane again with TBST to remove unbound secondary antibodies.[15]

5. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.[14]

-

Visualize the protein bands using a chemiluminescence detection system (e.g., X-ray film or a digital imager).[14]

-

Analyze the band intensities to determine the relative changes in protein phosphorylation levels.

References

- 1. rndsystems.com [rndsystems.com]

- 2. PI103 hydrochloride|371935-74-9|Active Biopharma Corp [activebiopharma.com]

- 3. PI 103 hydrochloride | PI3-K/mTOR Inhibitor | Hello Bio [hellobio.com]

- 4. apexbt.com [apexbt.com]

- 5. PI-103 | 371935-74-9 [amp.chemicalbook.com]

- 6. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. selleckchem.com [selleckchem.com]

- 11. eurodiagnostico.com [eurodiagnostico.com]

- 12. benchchem.com [benchchem.com]

- 13. protocols.io [protocols.io]

- 14. bu.edu [bu.edu]

- 15. youtube.com [youtube.com]

The Selectivity Profile of PI-103: A Dual PI3K/mTOR Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

PI-103 is a potent, cell-permeable, ATP-competitive inhibitor that has garnered significant interest in cancer research due to its dual inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). This unique selectivity profile allows for the simultaneous blockade of two critical nodes in a signaling pathway frequently dysregulated in cancer, leading to reduced cell proliferation, growth, and survival. This technical guide provides a comprehensive overview of the selectivity profile of PI-103, including detailed quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways and workflows.

Quantitative Inhibition Profile of PI-103

The inhibitory activity of PI-103 has been characterized against various kinases, with a primary focus on the PI3K family and mTOR. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below, providing a clear comparison of its potency against different isoforms and related kinases.

Table 1: PI-103 IC50 Values for Class I PI3K Isoforms

| Target | IC50 (nM) |

| p110α | 2 - 8 |

| p110β | 3 - 88 |

| p110δ | 3 - 48 |

| p110γ | 15 - 150 |

Table 2: PI-103 IC50 Values for mTOR and Other Kinases

| Target | IC50 (nM) |

| mTORC1 | 20 |

| mTORC2 | 83 |

| DNA-PK | 2 - 23 |

The data indicates that PI-103 is a potent pan-Class I PI3K inhibitor with nanomolar efficacy against all four isoforms. Notably, it also demonstrates potent inhibition of both mTORC1 and mTORC2 complexes, a feature that distinguishes it from rapamycin and its analogs which primarily target mTORC1. Furthermore, PI-103 exhibits strong inhibitory activity against DNA-dependent protein kinase (DNA-PK), another member of the PI3K-related kinase (PIKK) family.

PI3K/mTOR Signaling Pathway Inhibition by PI-103

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers. PI-103 exerts its effects by directly inhibiting the kinase activity of Class I PI3K isoforms and both mTORC1 and mTORC2, effectively shutting down downstream signaling.

Experimental Protocols

The selectivity profile of PI-103 has been determined through a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assays

1. Radiometric Kinase Assay (for PI3K)

This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a lipid substrate.

-

Principle: PI3K enzymes phosphorylate phosphatidylinositol (PI) or its phosphorylated derivatives. The amount of radiolabeled product is proportional to the enzyme activity.

-

Protocol:

-

Prepare a reaction mixture containing the specific PI3K isoform, the lipid substrate (e.g., PI), and assay buffer.

-

Add varying concentrations of PI-103 or vehicle control (DMSO).

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate for a defined period (e.g., 20 minutes) at room temperature.

-

Terminate the reaction by adding an acidic solution (e.g., 1N HCl).

-

Extract the lipids using a chloroform/methanol mixture.

-

Separate the radiolabeled lipid product from unreacted ATP using thin-layer chromatography (TLC).

-

Quantify the amount of radioactivity in the product spot using a phosphorimager.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay (for mTOR)

This homogeneous assay format is highly amenable to high-throughput screening.

-

Principle: The assay measures the binding of a europium-labeled anti-phospho-substrate antibody to a GFP-tagged substrate. When the substrate is phosphorylated by mTOR, the antibody binds, bringing the europium donor and GFP acceptor into close proximity, resulting in a FRET signal.

-

Protocol:

-

Dispense varying concentrations of PI-103 or vehicle control into a microplate.

-

Add a solution containing the mTOR enzyme and the GFP-tagged substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the europium-labeled anti-phospho-substrate antibody.

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for donor and acceptor).

-

Calculate the emission ratio and determine IC50 values.

-

Cellular Assays

1. Western Blotting for Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins downstream of PI3K and mTOR.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.

-

Protocol:

-

Culture cells (e.g., U87MG glioblastoma cells) to a desired confluency.

-

Treat cells with various concentrations of PI-103 for a specified duration.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against p-Akt, total Akt, p-S6K, total S6K, etc.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

2. Cell Proliferation/Viability Assays (e.g., MTT Assay)

These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of PI-103 concentrations.

-

Incubate for a period of time (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Conclusion

PI-103 is a valuable research tool for interrogating the PI3K/mTOR signaling network. Its potent dual-inhibitory activity provides a powerful means to study the consequences of simultaneously blocking these key pathways. However, it is important to note that PI-103 has limitations, including rapid in vivo metabolism, which has hindered its clinical development.[1][2] Nevertheless, the detailed understanding of its selectivity profile, as outlined in this guide, is crucial for the accurate interpretation of experimental results and for its use in the development of next-generation PI3K/mTOR inhibitors.

References

Methodological & Application

Application Notes and Protocols for PI-103 Hydrochloride in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-103 Hydrochloride is a potent and cell-permeable inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1][2][3] It acts as a dual inhibitor, targeting multiple isoforms of PI3K class I and both mTORC1 and mTORC2 complexes.[1][3][4] This compound has become a valuable tool in cancer research and cell biology to probe the roles of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers and other diseases.[2][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of PI3K and mTOR.[6] By inhibiting PI3K, PI-103 prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blockage inhibits the activation of downstream effectors, most notably the serine/threonine kinase Akt.[4][5] Simultaneously, PI-103 inhibits both the rapamycin-sensitive mTORC1 and the rapamycin-insensitive mTORC2 complexes, leading to a comprehensive shutdown of this critical signaling nexus that governs cell growth, proliferation, survival, and metabolism.[1][3][4]

Data Presentation

Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of PI-103 against various kinases in cell-free assays.

| Target | IC50 (nM) |

| p110α (PI3Kα) | 2 - 8 |

| p110β (PI3Kβ) | 3 - 88 |

| p110δ (PI3Kδ) | 3 - 48 |

| p110γ (PI3Kγ) | 15 - 150 |

| mTORC1 | 20 |

| mTORC2 | 83 |

| DNA-PK | 2 - 23 |

Note: IC50 values can vary depending on the assay conditions. The data presented is a compilation from multiple sources.[1][4][7]

Signaling Pathway Diagram

Caption: PI3K/mTOR signaling pathway and points of inhibition by PI-103.

Experimental Protocols

In Vitro Kinase Inhibition Assay (PI3K)

This protocol is a representative method for determining the IC50 of PI-103 against a specific PI3K isoform using a lipid kinase assay with detection by thin-layer chromatography (TLC).

Experimental Workflow Diagram

Caption: Workflow for an in vitro PI3K kinase inhibition assay.

Materials:

-

This compound

-

Recombinant PI3K enzyme (e.g., p110α/p85α)

-

Phosphatidylinositol (PI) substrate

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2)

-

[γ-32P]ATP

-

1N HCl

-

Chloroform:Methanol (1:1)

-

TLC plates

-

Developing solvent (e.g., n-propanol:1 M acetic acid, 65:35)

-

Phosphorimager

Procedure:

-

Prepare PI-103 Dilutions: Prepare a series of 2-fold dilutions of this compound in DMSO. The final concentration in the assay will be diluted further.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase, PI substrate, and kinase buffer.

-

Inhibitor Incubation: Add the diluted PI-103 or DMSO (vehicle control) to the reaction mixture. Allow a brief pre-incubation period (e.g., 10 minutes) at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP to a final concentration of 10-100 μM.[8] Incubate for 20-30 minutes at room temperature.[8]

-

Terminate Reaction: Stop the reaction by adding 1N HCl, followed by a chloroform:methanol mixture.[8]

-

Lipid Extraction: Vortex the mixture to extract the radiolabeled lipid product into the organic phase. Centrifuge briefly to separate the phases.

-

TLC Analysis: Carefully spot the organic phase onto a TLC plate.[6]

-

Develop and Dry: Place the TLC plate in a tank with the developing solvent and allow it to develop for 3-4 hours.[6] Afterwards, dry the plate completely.

-

Quantitation: Expose the dried TLC plate to a phosphorimager screen.[6] Quantify the radioactivity of the spots corresponding to the phosphorylated product.

-

IC50 Calculation: Determine the percentage of kinase activity inhibition for each PI-103 concentration relative to the vehicle control. Plot the inhibition curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of PI-103 on the viability and proliferation of a cancer cell line (e.g., A549, U87MG).[4][9]

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. eurodiagnostico.com [eurodiagnostico.com]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. PI-103 | PI3K/mTOR抑制剂 | MCE [medchemexpress.cn]

Preparing PI-103 Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a PI-103 stock solution in Dimethyl Sulfoxide (DMSO). PI-103 is a potent, cell-permeable, ATP-competitive inhibitor of the phosphatidylinositol 3-kinase (PI3K) family, the mammalian target of rapamycin (B549165) (mTOR), and DNA-dependent protein kinase (DNA-PK).[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for PI-103.

| Property | Value | References |

| Molecular Weight | 348.36 g/mol | [1][5][6][7][8] |

| CAS Number | 371935-74-9 | [1][4][8] |

| Chemical Formula | C₁₉H₁₆N₄O₃ | [1][4][6][7][8][9] |

| Solubility in DMSO | ≥10 mg/mL (28.71 mM) to 24 mg/mL (68.89 mM) | [1][4][5][7][8] |

| IC₅₀ Values | p110α: 2-8 nM, p110β: 3-88 nM, p110δ: 3-48 nM, p110γ: 15-150 nM, mTORC1: 20 nM, mTORC2: 83 nM, DNA-PK: 2-23 nM | [1][2][5][7][10][11] |

Experimental Protocols

Materials

-

PI-103 powder

-

Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM PI-103 Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration in cell-based assays.

-

Pre-weighing Preparation: Before handling PI-103 powder, ensure you are wearing appropriate PPE. It is recommended to work in a chemical fume hood.

-

Weighing PI-103: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of PI-103 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.48 mg of PI-103 (Molecular Weight = 348.36 g/mol ).

-

Calculation: Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L * 0.001 L * 348.36 g/mol = 3.48 mg

-

-

Adding DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the PI-103 powder. To prepare a 10 mM stock solution with 3.48 mg of PI-103, add 1 mL of DMSO. Note that moisture-absorbing DMSO can reduce solubility.[5]

-

Dissolving PI-103: Tightly cap the tube and vortex thoroughly until the PI-103 is completely dissolved. Gentle warming of the tube to 37°C or sonication in an ultrasonic bath can aid in dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5] Store the aliquots at -20°C or -80°C for long-term storage. The stock solution is stable for at least 6 months at -20°C and up to 1 year at -80°C in solvent.[5][7][8]

Diluting to Working Concentrations

For cell-based assays, the 10 mM stock solution will need to be further diluted in cell culture media to the final desired working concentration (e.g., 0.5 µM, 2 µM).[1] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1-0.5%.

Visualizations

PI-103 Stock Solution Preparation Workflow

Caption: Workflow for preparing PI-103 stock solution.

PI-103 Signaling Pathway Inhibition

Caption: PI-103 inhibits the PI3K/Akt/mTOR pathway.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PI-103 | 371935-74-9 [amp.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. 3-(4-(4-Morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)phenol | C19H16N4O3 | CID 9884685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. eurodiagnostico.com [eurodiagnostico.com]

Effective Concentration of PI-103 for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), in cell culture experiments. The following sections detail its mechanism of action, recommended working concentrations, and step-by-step protocols for key applications.

Mechanism of Action